Exceptional MT2 Selectivity: ~22,000-Fold Preference Over MT1 in Recombinant Human Receptors
4p-PDOT demonstrates extraordinary selectivity for the human MT2 receptor over the MT1 receptor. In competitive binding experiments using membrane preparations from NIH3T3 cells stably transfected with the human MT1 and MT2 receptors, 4p-PDOT exhibited an ~22,000-fold higher affinity for MT2 relative to MT1 [1]. This degree of selectivity vastly exceeds that of other commonly used melatonin receptor ligands and establishes 4p-PDOT as the premier tool for selective pharmacological manipulation of MT2 signaling without confounding MT1 activity.
| Evidence Dimension | Receptor subtype binding selectivity |
|---|---|
| Target Compound Data | Selectivity ratio (MT2/MT1) ~22,000-fold |
| Comparator Or Baseline | Luzindole: non-selective MT1/MT2 antagonist |
| Quantified Difference | ~22,000-fold vs. non-selective |
| Conditions | Membrane preparations from NIH3T3 cells stably transfected with human MT1 or MT2 receptors; [³⁵S]GTPγS binding assay |
Why This Matters
This extreme selectivity ensures that observed pharmacological effects can be confidently attributed to MT2 receptor blockade, eliminating the ambiguity inherent to non-selective antagonists like luzindole.
- [1] Nonno R, Pannacci M, Lucini V, Angeloni D, Fraschini F, Stankov BM. Ligand efficacy and potency at recombinant human MT2 melatonin receptors: evidence for agonist activity of some mt1-antagonists. Br J Pharmacol. 1999;127(5):1288-1294. View Source
